Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates
- Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, serves as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
- Key Intermediate of Vandetanib : Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a crucial intermediate in the synthesis of Vandetanib (Wang et al., 2015).
Structural Studies
- X-ray Studies : Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate have been analyzed via X-ray studies to understand their structural configuration (Didierjean et al., 2004).
Synthesis of Biological Active Alkaloids
- Synthesis of Sedridines and Coniine : The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, a similar compound, were used to prepare biologically active alkaloids like sedridine and coniine (Passarella et al., 2005).
Molecular Structure and Synthesis Routes
- Molecular Structure of Cyclic Amino Acid Esters : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized and characterized, revealing insights into its molecular structure (Moriguchi et al., 2014).
- Synthesis of Piperidine Derivatives : Research on the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone and its conversion into tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates has provided valuable information on the creation of novel piperidine derivatives (Moskalenko & Boev, 2014).
Mechanism of Action
Target of Action
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, also known as Icaridin or Picaridin , is primarily targeted towards various arthropods such as mosquitos, ticks, gnats, flies, and fleas . It acts as an insect repellent, providing broad efficacy against these targets .
Mode of Action
The compound interacts with its targets by acting as a deterrent, making the host unattractive for feeding . It is applied directly on the skin or clothing, providing a protective barrier against various arthropods .
Biochemical Pathways
It is known that the compound interferes with the sensory mechanisms of arthropods, disrupting their ability to recognize and feed on hosts .
Result of Action
The primary result of the action of this compound is the prevention of bites from various arthropods . By acting as a repellent, it reduces the risk of transmission of diseases carried by these organisms .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other substances .
Properties
IUPAC Name |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTHUSLXQOXIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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